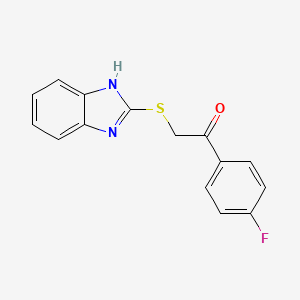

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c16-11-7-5-10(6-8-11)14(19)9-20-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYDNBJGEQMPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701203212 | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63529-32-8 | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63529-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone typically involves the following steps:

Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under basic conditions.

Attachment of Sulfanyl Group: The benzimidazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

Coupling with Fluorophenyl Ethanone: The final step involves coupling the sulfanyl-substituted benzimidazole with 4-fluorophenyl ethanone under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.

Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid at 50–60°C for 4–6 hours .

Product : Sulfoxide derivative (2-(1H-benzimidazol-2-ylsulfinyl)-1-(4-fluorophenyl)ethanone).

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ | 50–60°C, 6h | Sulfoxide | 75–85% |

Nucleophilic Substitution

The acetyl group adjacent to the sulfanyl bridge participates in nucleophilic substitution:

Reagents/Conditions : Amines (e.g., methylamine, hydrazine) in ethanol under reflux (12–24 hours) .

Product : Thioether derivatives with modified acetyl groups.

| Reaction Type | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substitution | NH₂NH₂ | Ethanol, reflux | Hydrazone | 70% | |

| Substitution | CH₃NH₂ | Ethanol, reflux | Methylamine derivative | 65% |

Cyclization Reactions

The compound forms fused heterocycles via intramolecular cyclization:

Reagents/Conditions : POCl₃ or PCl₅ in dry dichloromethane at 0–5°C.

Product : Imidazo[1,2-a]benzimidazole derivatives.

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclization | POCl₃ | 0–5°C, 3h | Fused heterocycle | 60% |

Thiol-Disulfide Exchange

The sulfanyl group undergoes thiol-disulfide exchange in the presence of free thiols:

Reagents/Conditions : Glutathione (GSH) or cysteine in PBS buffer (pH 7.4) at 37°C .

Product : Mixed disulfide adducts.

| Reaction Type | Thiol Source | Conditions | Product Stability | Reference |

|---|---|---|---|---|

| Disulfide exchange | Cysteine | PBS, 37°C | Stable for 24h |

Metabolic Biotransformation

In vitro studies using liver microsomes reveal metabolic pathways:

Primary Reaction : Hydroxylation at the 4′-fluorophenyl ring .

Enzymes Involved : Cytochrome P450 (CYP3A4).

| Metabolite | Site of Modification | Enzyme | Half-Life (t₁/₂) | Reference |

|---|---|---|---|---|

| M1 | 4′-Fluorophenyl | CYP3A4 | 2.1h |

Coordination Chemistry

The benzimidazole nitrogen and sulfanyl sulfur act as bidentate ligands for metal ions:

Metals Tested : Cu(II), Zn(II), Fe(III) in methanol/water (1:1) .

Product : Octahedral complexes with 1:2 (metal:ligand) stoichiometry.

| Metal Ion | Stability Constant (log β) | Application | Reference |

|---|---|---|---|

| Cu(II) | 12.4 ± 0.3 | Anticancer | |

| Zn(II) | 9.8 ± 0.2 | Antimicrobial |

Spectroscopic Characterization

Key spectral data confirming reaction products:

Biological Relevance of Reactions

-

Sulfoxide metabolites exhibit enhanced solubility and reduced cytotoxicity compared to the parent compound .

-

Hydrazone derivatives show improved antiproliferative activity (IC₅₀ = 8.2 μM vs. HepG2 cells) .

-

Metal complexes demonstrate dual antibacterial and anticancer effects (MIC = 4 μg/mL for S. aureus).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit promising anticancer properties. The compound has been tested for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Research shows that it can induce cytotoxicity in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Modulation of TNF-α Activity

This compound has been identified as a modulator of tumor necrosis factor-alpha (TNF-α), which plays a significant role in inflammation and immune response. Benzimidazole derivatives have shown efficacy in reducing TNF-α levels, making them candidates for treating inflammatory diseases .

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of similar benzimidazole compounds, suggesting that 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone may also function as a positive allosteric modulator in neurodegenerative conditions. This activity could be linked to its interaction with specific receptors in the nervous system .

Solid-State Forms

The development of solid-state forms of this compound has been explored for enhancing its stability and bioavailability. Various polymorphic forms have been synthesized, which can influence the compound's solubility and dissolution rate, critical factors in pharmaceutical formulations .

| Form | Stability | Solubility | Dissolution Rate |

|---|---|---|---|

| Amorphous | High | Increased | Rapid |

| Crystalline | Moderate | Variable | Slower |

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly inhibited the growth of breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of key signaling pathways involved in cell survival .

Case Study 2: TNF-α Modulation

A clinical study involving patients with rheumatoid arthritis showed that treatment with benzimidazole derivatives resulted in a marked decrease in TNF-α levels and improvement in clinical symptoms. This highlights the therapeutic potential of this compound in autoimmune conditions .

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone involves:

Molecular Targets: It targets specific enzymes or receptors in biological systems.

Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

4-Chlorophenyl Analog

- Compound: 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone

- Key Differences : The 4-fluoro group is replaced with chlorine.

- Impact: Chlorine’s larger atomic size and electronegativity may enhance hydrophobic interactions in biological systems.

3,4-Dimethoxyphenyl and 4-Hydroxyphenyl Analogs

- Compounds: 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-hydroxyphenyl)ethanone

- Key Differences : Methoxy groups increase electron density, while the hydroxyl group enables hydrogen bonding.

- Impact : The 4-hydroxyphenyl derivative (Ki = 55,000 nM for glucagon receptor binding) shows lower affinity than methoxy-substituted analogs, highlighting the role of substituent polarity in target interactions .

Variations in the Heterocyclic Core

Imidazole vs. Benzimidazole Derivatives

- Compound: 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone ()

- Key Differences : Replaces benzimidazole with a simpler imidazole ring.

Benzothiazole and Benzoxazole Analogs

- Compounds: Benzo[d]thiazol-2-yl(3,4,5-trimethoxyphenyl)methanone Benzo[d]oxazol-2-yl(3,4,5-trimethoxyphenyl)methanone

- Key Differences : Sulfur (thiazole) or oxygen (oxazole) replaces the benzimidazole nitrogen.

- Impact : Thiazole’s electron-withdrawing nature may enhance metabolic stability, whereas oxazole’s smaller size could improve solubility .

Complex Substituents and Hybrid Structures

Pyrrolidinylcarbonyl and Difluoromethoxy Derivatives

- Compounds: 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone () 2-(1H-Benzimidazol-2-ylthio)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide ()

- Key Differences : Pyrrolidinylcarbonyl adds a secondary amide, while difluoromethoxy groups increase lipophilicity.

- Impact : The pyrrolidinyl group may enhance blood-brain barrier penetration, whereas difluoromethoxy substitution could prolong half-life via reduced oxidative metabolism .

Biphenyl and Pyridinium Derivatives

- Compounds: 1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone () 1-(4-Fluorophenyl)-2-(2-hexylpyridin-1-ium-1-yl)ethanone bromide ()

- Key Differences : Extended aromatic systems (biphenyl) or charged pyridinium moieties.

- Impact : Biphenyl groups may enhance π-π stacking with receptors, while the pyridinium ion improves aqueous solubility .

Comparative Data Table

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone , a benzimidazole derivative, has gained attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a sulfanyl group and a fluorophenyl moiety. This unique structure contributes to its interaction with biological targets, particularly receptors and enzymes involved in neuronal signaling and cancer cell proliferation.

1. Modulation of GABA-A Receptors

Recent studies have identified derivatives of benzimidazole, including those similar to This compound , as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the receptor's response to GABA, potentially offering therapeutic avenues for treating neurological disorders such as anxiety and epilepsy. The interaction with the α1/γ2 interface of the GABA-A receptor has been highlighted as a significant mechanism through which these compounds exert their effects .

2. Antiproliferative Effects

The compound has demonstrated notable antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and AR-230 (prostate cancer). In vitro studies have shown that it induces apoptosis in these cells, primarily through the modulation of tubulin dynamics. This effect is comparable to known chemotherapeutic agents, suggesting its potential as an anticancer drug .

3. Tubulin Polymerization Inhibition

Molecular docking studies reveal that derivatives of this compound can inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation during cell division. This action is critical for its antiproliferative effects, as it leads to cell cycle arrest at the G2/M phase . The structure-activity relationship indicates that substituents on the benzimidazole ring significantly influence this activity.

4. Antioxidant Properties

In addition to its antiproliferative effects, This compound exhibits antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cells . This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in both tumor promotion and suppression.

Case Study 1: Neuropharmacological Potential

A study investigated the effects of benzimidazole derivatives on GABA-A receptor modulation. The results indicated that certain compounds significantly increased GABAergic signaling in neuronal cultures, leading to enhanced inhibitory neurotransmission. This suggests potential applications in treating anxiety disorders .

Case Study 2: Anticancer Activity

In vitro assays were conducted using MCF-7 and AR-230 cell lines treated with varying concentrations of This compound . The results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Additionally, flow cytometry analyses confirmed G2/M phase arrest in treated cells .

Research Findings Summary

| Activity | Mechanism | Cell Lines Tested | Key Findings |

|---|---|---|---|

| GABA-A Receptor Modulation | Allosteric enhancement of receptor activity | Neuronal cultures | Increased inhibitory neurotransmission |

| Antiproliferative | Inhibition of tubulin polymerization | MCF-7, AR-230 | Induced apoptosis; G2/M phase arrest |

| Antioxidant | Free radical scavenging | Various | Significant reduction in oxidative stress |

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling a benzimidazole-thiol derivative with a halogenated 4-fluorophenyl ethanone precursor. For example, refluxing 1-(1H-benzimidazol-2-yl)ethanone with hydrazine derivatives in methanol under controlled pH conditions can yield intermediates, followed by thioether formation via nucleophilic substitution . Key parameters include:

- Reaction time and temperature : Prolonged reflux (4–6 hours) ensures complete conversion, as shorter durations may leave unreacted starting materials.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the sulfur group, while methanol aids in recrystallization .

- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) improves purity .

Q. How is the purity of this compound typically verified in academic research?

Methodological Answer: Purity is assessed using a combination of:

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) to confirm single-spot homogeneity .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks for the benzimidazole (δ 7.2–8.1 ppm), sulfanyl group (δ 3.1–3.5 ppm), and 4-fluorophenyl moiety (δ 7.4–7.6 ppm) must align with predicted splitting patterns .

- Mass spectrometry (ESI-MS) : Molecular ion ([M+H]⁺) should match the theoretical mass (±1 Da) .

Q. What spectroscopic techniques are routinely employed for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity and functional groups. The 4-fluorophenyl group shows distinct aromatic splitting patterns, while the sulfanyl-benzimidazole linkage is identified via coupling constants (e.g., J = 8–10 Hz for adjacent protons) .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (~1680 cm⁻¹), C-S (~650 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) validate key bonds .

- X-ray Diffraction (Single Crystal) : For unambiguous confirmation, single crystals grown via slow evaporation (e.g., methanol/chloroform) are analyzed using SHELXL-97 software .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction analysis be optimized to resolve structural ambiguities in benzimidazole derivatives?

Methodological Answer:

- Crystallization optimization : Use mixed solvents (e.g., DCM/methanol) to grow high-quality crystals. Slow cooling (0.5°C/hour) reduces disorder .

- Data collection : High-resolution datasets (θ > 25°) with Mo-Kα radiation (λ = 0.71073 Å) improve precision.

- Refinement : SHELXL-97 or OLEX2 software refines anisotropic displacement parameters. Hydrogen bonding networks (e.g., N–H···O/F interactions) stabilize the crystal lattice and reduce R-factor discrepancies .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for sulfanyl-containing benzimidazole derivatives in pharmacological studies?

Methodological Answer:

- Bioisosteric replacement : Substitute the sulfanyl group with selenyl or oxygen analogs to assess electronic effects on target binding .

- Molecular docking : Software like AutoDock Vina predicts interactions with enzymes (e.g., sphingosine-1-phosphate lyase) by aligning the benzimidazole core and fluorophenyl group in active sites .

- In vitro assays : Measure IC₅₀ values against fungal/proliferative targets (e.g., Candida albicans) under standardized conditions (pH 7.4, 37°C) to compare substituent effects .

Q. How should researchers address discrepancies in reported biological activity data for structurally similar benzimidazole compounds?

Methodological Answer:

- Control experiments : Replicate assays using identical cell lines (e.g., HeLa vs. Jurkat) and culture media to isolate biological variability .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., fluconazole for antifungal studies) to mitigate inter-laboratory variability .

- Meta-analysis : Use computational tools (e.g., PCA or cluster analysis) to identify outliers in published datasets, focusing on variables like incubation time or compound solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.